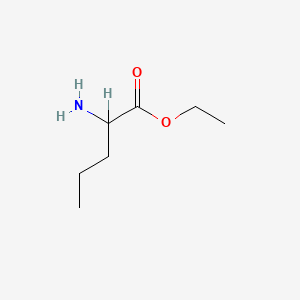
Ethyl 2-aminopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-aminopentanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Research
Ethyl 2-aminopentanoate serves as a valuable intermediate in organic synthesis and is extensively used in biochemical research. Its significant biological activity includes:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, binding to specific active sites on enzymes and blocking substrate access. This property makes it useful for studying enzyme kinetics and inhibition mechanisms.
- Protein Interaction Studies : this compound's interactions with proteins can influence their structure and function, providing insights into metabolic pathways and protein interactions.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications, particularly in treating diseases related to metabolic dysregulation. Its ability to modulate protein functions suggests potential roles in developing drugs targeting specific metabolic pathways .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits GlyT2, a glycine transporter involved in neurotransmission. The compound was shown to reduce mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain, indicating its potential for pain management therapies .
Case Study 2: Biocatalytic Applications
In another investigation, this compound was utilized in a coupled-enzyme system for synthesizing (S)-4-aminopentanoic acid. This system showcased high conversion rates and stability, emphasizing the compound's utility in biocatalysis within pharmaceutical applications .
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
ethyl 2-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3 |
Clé InChI |
DPBOUPADTRCCIH-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)OCC)N |
SMILES canonique |
CCCC(C(=O)OCC)N |
Séquence |
X |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














